molecular formula C21H17F2N3O4 B2496760 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171070-16-8

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2496760
CAS RN: 1171070-16-8
M. Wt: 413.381
InChI Key: URAIATYBEVNZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of complex organic compounds, including those containing benzo[d][1,3]dioxol, oxadiazole, piperidinyl, and difluorophenyl groups, is crucial in the field of organic chemistry and drug discovery. These compounds often exhibit a wide range of biological activities and are pivotal in the synthesis of pharmaceuticals.

Synthesis Analysis

Compounds with structures resembling the specified chemical are synthesized through multi-step reactions, involving substitution reactions and characterized by spectroscopic techniques such as FTIR, 1H NMR, and mass spectrometry. For example, the synthesis of similar compounds involves the condensation of specific sulfonamide groups with chlorides in the presence of bases like triethylamine (Prasad et al., 2008).

Molecular Structure Analysis

The molecular structure is often confirmed through X-ray diffraction studies, revealing conformational aspects such as chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical properties, such as reactivity and interaction with other chemical entities, can be elucidated through experimental setups and theoretical calculations, including density functional theory (DFT) studies. These provide insights into the compound’s electronic structure, HOMO-LUMO gaps, and reactive sites on the molecular surface (Huang et al., 2021).

Physical Properties Analysis

The physical properties, including thermal stability and melting points, are determined using techniques like thermogravimetric analysis. This analysis reveals the compound's stability across various temperature ranges (Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties, such as antimicrobial and antifungal activities, are assessed through in vitro assays. Some compounds show promising activities against pathogenic bacterial and fungal strains, highlighting their potential in therapeutic applications (Mallesha & Mohana, 2014).

Scientific Research Applications

Synthesis and Structural Characterization

Research involving similar complex molecules often focuses on their synthesis and structural elucidation through various spectroscopic and analytical techniques. For instance, compounds synthesized through substitution reactions and characterized by spectroscopy, X-ray diffraction, and thermal analysis are common in the literature. These studies lay the groundwork for understanding the molecular structure, stability, and potential reactivity of such compounds (C. S. Karthik et al., 2021; S. Benaka Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

Several studies have synthesized derivatives of complex molecules to test for antimicrobial and antitubercular activities. These activities are evaluated through in vitro assays against various bacterial and fungal strains. The synthesis of such compounds often involves reactions with sulfonyl and acid chlorides, among other methods, to obtain derivatives with potential bioactivity (L. Mallesha & K. Mohana, 2014; S. S. Bisht et al., 2010).

Molecular Interaction Studies

Research into the molecular interactions of compounds, especially those with specific receptors or biological targets, is another critical area. These studies help in understanding how these molecules might interact with biological systems at the molecular level, providing insights into their mechanism of action and potential therapeutic applications (J. Shim et al., 2002).

Crystal Structure and DFT Studies

Determining the crystal structure of compounds and performing density functional theory (DFT) studies are essential for understanding their electronic properties and stability. These studies can reveal insights into the reactivity, electronic structure, and potential applications of these compounds in various fields (P.-Y. Huang et al., 2021).

properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c22-15-5-3-13(8-16(15)23)21(27)26-7-1-2-14(10-26)20-25-24-19(30-20)12-4-6-17-18(9-12)29-11-28-17/h3-6,8-9,14H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAIATYBEVNZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.